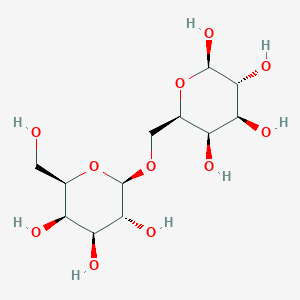

beta-(1->6)-Galactobiose

Description

Contextualization within Disaccharide Glycoconjugates

The enzymatic synthesis of such glycoconjugates is a highly regulated process. β-Galactosidases, a class of enzymes, play a crucial role in both the synthesis and degradation of these structures. nih.govscielo.br These enzymes can catalyze the transfer of a galactose unit to an acceptor molecule, a process known as transgalactosylation, leading to the formation of oligosaccharides with various linkages, including the β-(1→6) bond. nih.govfrontiersin.org The specificity of these enzymes for their substrates is a key factor in determining the final structure of the glycan.

Significance in Oligosaccharide and Polysaccharide Architectures

β-(1→6)-Galactobiose is a recurring motif in more complex carbohydrates, including oligosaccharides and polysaccharides. Its presence is not merely structural; it dictates the shape, flexibility, and functional properties of these larger molecules.

In the realm of oligosaccharides, particularly galactooligosaccharides (GOS), the β-(1→6) linkage is a common feature. nih.gov GOS are known for their prebiotic effects, selectively promoting the growth of beneficial gut bacteria. frontiersin.orgnih.gov The specific structure of GOS, including the presence and position of β-(1→6)-galactosyl residues, influences their utilization by different probiotic strains. nih.govresearchgate.net For example, research has shown that GOS mixtures containing β-(1→6) linkages can be synthesized using β-galactosidases from various microbial sources, such as Kluyveromyces lactis. nih.gov

In polysaccharides, β-(1→6)-galactan chains form the backbone or side chains of more complex structures like arabinogalactan (B145846) proteins (AGPs) found in plants. nih.gov These proteins are heavily glycosylated and play roles in plant growth and development. The degradation of these complex polysaccharides often involves specific enzymes, such as endo-β-1,6-galactanases, which specifically cleave the β-(1→6) linkages, releasing oligosaccharides like β-(1→6)-Galactobiose. nih.gov The study of such enzymes and their products provides valuable insights into the intricate architecture of plant cell walls.

Furthermore, the β-(1→6) linkage is not limited to galactose. For instance, β-(1→6)-glucans are crucial components of the fungal cell wall, contributing to its structural integrity. nih.gov Similarly, poly-β-1,6-N-acetylglucosamine (PNAG) is a key polysaccharide in the biofilms of various bacteria, playing a role in adhesion and biofilm formation. nih.gov While these are not galactobiose, the prevalence of the β-(1→6) linkage across different sugar units highlights its fundamental importance in creating diverse and functional biopolymers.

Detailed Research Findings

Recent research has further illuminated the multifaceted role of β-(1→6)-Galactobiose and the enzymes that act upon it. Studies on β-galactosidases from various organisms, including bacteria like Bacteroides xylanisolvens and fungi such as Penicillium simplicissimum, have revealed a wide range of substrate specificities. scielo.brnih.gov Some of these enzymes exhibit high transgalactosylation activity, making them valuable tools for the synthesis of GOS with specific linkage patterns. nih.govfrontiersin.org

The enzymatic hydrolysis of β-(1→6)-linked galacto-oligosaccharides has also been a subject of detailed investigation. For instance, an endo-β-1,6-galactanase from Streptomyces avermitilis was found to hydrolyze β-1,6-galactan chains to produce a range of oligosaccharides, with β-(1→6)-Galactobiose being a predominant product. nih.gov Kinetic studies of such enzymes help in understanding their mechanism of action and their role in the natural breakdown of complex carbohydrates.

Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11-,12-/m1/s1 |

InChI Key |

DLRVVLDZNNYCBX-WSWWMNSNSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence and Natural Distribution of β 1→6 Galactobiose

Presence in Plant Polysaccharides

In the plant kingdom, β-(1→6)-galactobiose is a key constituent of several complex polysaccharides, most notably within the intricate structures of arabinogalactan (B145846) proteins.

Arabinogalactan proteins (AGPs) are a highly diverse class of hydroxyproline-rich glycoproteins found on the cell surface, in cell walls, and as secreted molecules in plants. The carbohydrate portion of AGPs, which can constitute over 90% of the molecule's mass, is characterized by a core structure of β-(1→3)-linked galactose residues. Attached to this backbone are side chains of varying lengths, which are frequently composed of β-(1→6)-linked galactose residues. nih.gov

The β-(1→6)-galactobiose unit is a predominant feature of these side chains. For instance, in type II arabinogalactans from Western larch, approximately half of the main chain galactopyranose residues are substituted with β-(1→6)-galactobiose. nih.gov The enzymatic breakdown of these AGPs often yields β-(1→6)-galactobiose as a major product, confirming its role as a primary structural element. nih.govnih.gov Research on AGPs from various plant sources, including radish (Raphanus sativus), has further solidified the understanding of β-(1→6)-galactan chains as crucial epitopes, with antibodies raised against β-(1→6)-galactotetraose showing strong reactivity with these proteins. ebi.ac.uk

Beyond the well-characterized AGPs, β-(1→6)-galactobiose has been reported in other plant sources. The natural products occurrence database, LOTUS, has documented its presence in plants such as Virgilia oroboides and Anadenanthera colubrina. nih.gov These findings suggest a broader distribution of this disaccharide in the plant kingdom, likely as a component of various gums, mucilages, and cell wall polysaccharides, although its role and concentration in these sources may be less prominent than in AGPs.

Detection in Microbial Metabolites

The β-(1→6)-galactobiose linkage is also synthesized by various microorganisms. The fungus Penicillium chrysogenum is a known producer of this disaccharide. nih.gov Furthermore, numerous microbial enzymes, known as β-1,6-galactanases, are specialized in the degradation of β-(1→6)-galactan chains, releasing β-(1→6)-galactobiose in the process.

For example, a β-1,6-galactanase from the fungus Fusarium oxysporum has been shown to preferentially release β-(1→6)-galactobiose from larch wood arabinogalactan. nih.gov Similarly, an endo-β-1,6-galactanase from the bacterium Streptomyces avermitilis produces galactose and a range of β-1,6-linked galacto-oligosaccharides, with β-(1→6)-galactobiose being a predominant product. nih.gov The existence of such specific enzymes in microorganisms underscores the presence of β-(1→6)-galactan structures in their environment, which they utilize as a carbon source.

Association with Glycosylated Structures in Various Organisms

The β-(1→6) linkage involving galactose is a feature of glycosylated structures in a range of organisms beyond plants and microbes. In humans, for example, enzymes such as β-1,3-galactosyl-O-glycosyl-glycoprotein β-1,6-N-acetylglucosaminyltransferase are involved in the synthesis of complex glycan structures on proteins. uniprot.org While not directly producing free β-(1→6)-galactobiose, these enzymes create the β-(1→6) linkage that is integral to the function of many glycoproteins.

The study of bifidobacterial β-galactosidases, enzymes found in gut bacteria, reveals their ability to synthesize various galacto-oligosaccharides (GOS) through transgalactosylation. frontiersin.org Although the primary products are often other isomers, the enzymatic machinery capable of forming β-1,6 linkages is present in these complex microbial ecosystems. The intestinal bacterium Bacteroides xylanisolvens also possesses enzymes that can act on β-1,6-galactobiose, indicating its presence as a substrate in the gut environment. nih.gov

Data Tables

Table 1: Documented Natural Occurrence of β-(1→6)-Galactobiose

| Kingdom | Organism/Source | Role/Context |

| Plantae | Virgilia oroboides | Natural product constituent nih.gov |

| Plantae | Anadenanthera colubrina | Natural product constituent nih.gov |

| Plantae | Larch Wood (Type II Arabinogalactan) | Primary side-chain component nih.gov |

| Plantae | Radish (Raphanus sativus) | Component of Arabinogalactan-Proteins (AGPs) ebi.ac.uk |

| Fungi | Penicillium chrysogenum | Reported metabolite nih.gov |

| Fungi | Fusarium oxysporum | Product of enzymatic degradation of AGPs nih.gov |

| Bacteria | Streptomyces avermitilis | Product of enzymatic degradation of β-1,6-galactan nih.gov |

Table 2: Enzymatic Interactions with β-(1→6)-Galactobiose

| Enzyme | Source Organism | Action on β-(1→6)-Galactan/Galactobiose |

| β-1,6-Galactanase (FoGal1) | Fusarium oxysporum | Debranches β-1,6-galactobiose from arabinogalactan nih.gov |

| Endo-β-1,6-galactanase (Sa1,6Gal5A) | Streptomyces avermitilis | Hydrolyzes β-1,6-galactan to produce β-1,6-galactobiose nih.gov |

| β-Galactosidase | Bacteroides xylanisolvens | Can utilize β-1,6-galactobiose as a substrate nih.gov |

| β-Galactosidases (BgaA, BgaE) | Bifidobacterium species | Involved in synthesis of galacto-oligosaccharides frontiersin.org |

Biosynthesis and Enzymatic Formation of β 1→6 Galactobiose

Enzymatic Transgalactosylation Pathways

The principal mechanism for synthesizing β-(1→6)-galactobiose is through the transgalactosylation activity of certain enzymes, most notably β-galactosidases. nih.govrug.nl This process involves the transfer of a galactose moiety from a donor substrate, typically lactose (B1674315), to an acceptor molecule. rug.nlacs.org When the acceptor is another galactose molecule, the resulting product is galactobiose.

β-Galactosidases (EC 3.2.1.23) are enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides. core.ac.uk However, under conditions of high substrate concentration, these enzymes exhibit a competing transgalactosylation activity. rug.nl In this reaction, the galactosyl moiety that is cleaved from the donor is transferred to a suitable acceptor molecule instead of water. rug.nlmdpi.com When lactose is the substrate, a galactosyl-enzyme intermediate is formed with the release of glucose. acs.org If a galactose molecule then acts as the acceptor, β-(1→6)-galactobiose can be formed. researchgate.net

The type of glycosidic linkage formed during transgalactosylation is highly dependent on the origin of the β-galactosidase. rug.nlresearchgate.netmdpi.com Several β-galactosidases have demonstrated a particular specificity for synthesizing β-(1→6) linkages. For example, enzymes from Kluyveromyces lactis, Aspergillus oryzae, and certain Lactobacillus and Bifidobacterium species are known to predominantly produce galactooligosaccharides (GOS) with β-(1→6) bonds. researchgate.netresearchgate.netmdpi.commdpi.com

Research has shown that β-galactosidase from Kluyveromyces lactis produces β-(1→6) galactooligosaccharides, with 6-galactobiose being one of the major products alongside allolactose (B1665239) and 6'-galactosyllactose. researchgate.netresearchgate.netacs.org Similarly, the enzyme from Aspergillus oryzae also shows a preference for forming β-(1→6) linkages, yielding products such as 6-galactobiose. researchgate.netfrontiersin.org Studies on Lactobacillus acidophilus and Lactobacillus reuteri have also highlighted a high specificity for the formation of β-(1→6) linkages. nih.govmdpi.com In contrast, β-galactosidases from other sources, such as Bifidobacterium bifidum, may primarily synthesize β-(1→3) linkages, while the enzyme from Bacillus circulans favors β-(1→4) linkages. core.ac.ukresearchgate.netresearchgate.net

The synthesis of β-(1→6)-galactobiose is influenced by the enzyme's affinity for both the galactosyl donor and the acceptor molecules present in the reaction. researchgate.net The primary donor for industrial GOS production is lactose. researchgate.net The acceptor can be another lactose molecule, glucose released during the reaction, or free galactose. researchgate.net

The structure of the enzyme's active site plays a crucial role in determining which acceptor is preferred and where the galactosyl moiety is attached. researchgate.net β-Galactosidases that efficiently produce β-(1→6)-galactobiose must have a high affinity for galactose as an acceptor and orient it in a way that favors the formation of a bond with the C6 hydroxyl group. nih.gov For instance, the β-galactosidase from K. lactis can efficiently use free galactose and glucose as acceptors, leading to significant yields of 6-galactobiose and allolactose, respectively. researchgate.net The concentration of lactose also plays a critical role; higher concentrations generally favor transgalactosylation over hydrolysis. csic.esmdpi.com

For example, β-galactosidases from yeasts like Kluyveromyces lactis and fungi such as Aspergillus oryzae are well-documented for their production of β-(1→6)-linked GOS. rug.nlresearchgate.netresearchgate.net In contrast, the enzyme from Bifidobacterium bifidum has a tendency to form β-(1→3) linkages. core.ac.uk The yield of GOS can vary widely, from 15-55% (w/w), depending on the enzyme source and reaction conditions. csic.es

Table 1: Influence of β-Galactosidase Source on Linkage Specificity and Product Profile

| Enzyme Source | Predominant Linkage(s) Formed | Major Products Including β-(1→6)-Galactobiose | Reference(s) |

|---|---|---|---|

| Kluyveromyces lactis | β-(1→6) | 6-Galactobiose, Allolactose, 6'-Galactosyllactose | researchgate.netresearchgate.netacs.org |

| Aspergillus oryzae | β-(1→6) | 6-Galactobiose, 6'-Galactosyl-lactulose | researchgate.netfrontiersin.org |

| Lactobacillus acidophilus | β-(1→6) | Galactooligosaccharides with β-(1→6) bonds | nih.gov |

| Lactobacillus reuteri | β-(1→6), some β-(1→3) | GOS with primarily β-(1→6) linkages | mdpi.com |

| Bifidobacterium bifidum | β-(1→3), some β-(1→6) | 3'-O-β-galactosyl-lactose, 3-galactobiose, Allolactose | core.ac.uk |

| Bacillus circulans | β-(1→4) | GOS with primarily β-(1→4) linkages | acs.orgresearchgate.net |

| Bifidobacterium breve | β-(1→6) and β-(1→3) | Allolactose, β-D-Galp-(1→3)-D-Lac | plos.org |

While β-galactosidases are the primary enzymes used for the industrial synthesis of β-(1→6)-galactobiose, other enzymes known as glycosyltransferases (GTs) are fundamentally involved in the biosynthesis of galactose-containing oligosaccharides in nature. slu.se GTs catalyze the transfer of a sugar moiety from an activated donor, such as UDP-galactose, to a specific acceptor molecule. nih.gov

In plants, for example, the biosynthesis of complex arabinogalactan (B145846) proteins involves galactosyltransferases that create β-(1→3) and β-(1→6)-galactan chains. nih.gov Specifically, enzymes belonging to the GT29 and GT31 families have been identified as β-1,6-galactosyltransferases. nih.gov For instance, AtGALT29A from Arabidopsis thaliana has been shown to possess β-1,6-galactosyltransferase activity, adding galactose units to both β-1,3- and β-1,6-galactan chains. nih.gov While these enzymes are involved in the synthesis of more complex polysaccharides, their specific action in creating β-(1→6) linkages is a key parallel to the synthesis of β-(1→6)-galactobiose.

β-Galactosidase-Mediated Synthesis

Biological Contexts of β-(1→6)-Galactobiose Production

β-(1→6)-Galactobiose has been identified in various natural sources, including plants and microorganisms. nih.gov Its presence in the plant kingdom is often as a structural component of more complex polysaccharides, such as arabinogalactan proteins. nih.gov The enzymatic machinery for its synthesis, namely galactosyltransferases and β-galactosidases, is present in these organisms. slu.senih.gov For example, a β-galactosidase from radish (Raphanus sativus) has been shown to specifically hydrolyze β-(1→3)- and β-(1→6)-galactosyl residues, indicating its role in the metabolism of galactans that contain these linkages. nih.gov

In microorganisms, the production of β-(1→6)-galactobiose occurs via the transgalactosylation activity of β-galactosidases. nih.gov This is particularly relevant in lactic acid bacteria and bifidobacteria, which are common inhabitants of the mammalian gut and are used in the production of fermented dairy products. kosfaj.org The synthesis of galactooligosaccharides, including β-(1→6)-galactobiose, by these bacteria is considered a key aspect of their prebiotic activity.

Furthermore, β-(1→6)-galactobiose can be a product of the enzymatic activity found in the mammalian small intestine. Studies using pig intestinal brush border membrane vesicles have shown a capacity to synthesize various GOS through transgalactosylation, although they show a preference for producing β-(1→3) linkages over β-(1→6) linkages. nih.gov

Enzymatic Hydrolysis and Metabolism of β 1→6 Galactobiose

Glycoside Hydrolases (GHs) Targeting β-(1→6) Linkages

Glycoside hydrolases are a widespread class of enzymes that catalyze the hydrolysis of glycosidic bonds, which link monosaccharides to form larger carbohydrate structures. tesisenred.net The enzymes that specifically target the β-(1→6) linkages found in galactans and related oligosaccharides, including β-(1→6)-galactobiose, are essential for the complete breakdown of these complex carbohydrates. These enzymes are broadly categorized based on their mode of action and substrate specificity.

β-Galactosidases (EC 3.2.1.23) are enzymes that primarily catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides. wikipedia.org While many β-galactosidases are known for their activity on lactose (B1674315) (β-1,4-linked), specific β-galactosidases have been identified that can cleave β-(1→6)-galactosyl linkages. nih.govresearchgate.net These enzymes are found in various organisms, including plants and microorganisms. nih.govnih.gov

One notable example is a β-galactosidase isolated from radish (Raphanus sativus), designated RsBGAL1, which belongs to glycoside hydrolase family 35 (GH35). This enzyme demonstrates the ability to hydrolyze both β-(1→3)- and β-(1→6)-galactooligosaccharides but is inactive against β-(1→4)-galactan. nih.gov Similarly, a novel bifunctional β-galactosidase/α-L-arabinopyranosidase (PpBGal42A) from Paenibacillus polymyxa KF-1 has been shown to liberate galactose from β-1,3/4/6-galactobiose. jmb.or.kr In the human gut bacterium Bifidobacterium bifidum, the GH42 β-galactosidase BbgII has been shown through docking and molecular dynamics simulations to favorably bind substrates with β-1→6 and β-1→3 bonds over those with β-1→4 linkages. nih.govresearchgate.net

Kinetic studies on a recombinant β-galactosidase from radish (rRsBGAL1) have provided specific parameters for its activity on β-(1→6)-galactobiose.

Select a parameter to view the data for rRsBGAL1 with β-(1→6)-Galactobiose as the substrate.

| Parameter | Value | Unit |

|---|---|---|

| Km | 2.7 | mM |

| kcat | 10.0 | s⁻¹ |

| kcat/Km | 3.7 | s⁻¹mM⁻¹ |

The substrate specificity of β-galactosidases, particularly their ability to distinguish between different glycosidic linkages (e.g., β-1,3, β-1,4, or β-1,6), is determined by the three-dimensional structure of their active site. The shape, size, and arrangement of amino acid residues within the active site create a specific environment that accommodates the substrate.

Studies on the crystal structure of the GH42 β-galactosidase BbgII from Bifidobacterium bifidum S17 have provided significant insights into the molecular basis of its substrate specificity. nih.govresearchgate.net This enzyme forms a trimeric structure, and its active site contains key residues essential for catalysis. Site-directed mutagenesis has confirmed that glutamic acid residues (Glu161 and Glu320) are crucial for catalytic activity. nih.govresearchgate.net

Molecular dynamics simulations of BbgII have shown that the enzyme recognizes and tightly binds substrates with β-1→6 and β-1→3 linkages, while the binding of substrates with β-1→4 linkages is less favorable. nih.govresearchgate.net This preference is dictated by the specific interactions between the substrate and the amino acid residues in the active site. For instance, mutations of residues like Asparagine 160, Tyrosine 289, and Histidine 371 have been shown to significantly alter the enzyme's kinetic parameters, highlighting their role in substrate binding and catalysis. nih.govresearchgate.net Similarly, research on the Aspergillus niger β-galactosidase (AnβGal) from GH family 35 has revealed that a dynamic hydrophobic platform formed by residues Phe264, Tyr304, and Trp806 plays a major role in accommodating structurally different substrates at the +1 subsite. rcsb.orgresearchgate.net The wide cavity of AnβGal's active site suggests it can accommodate branched substrates, which is consistent with its natural role in degrading complex plant polysaccharides. rcsb.org

Endo-β-1,6-galactanases (EC 3.2.1.164) are enzymes that specifically catalyze the internal hydrolysis of (1→6)-β-D-galactosidic linkages within β-(1→6)-galactan chains. asm.org This endo-action results in the production of smaller oligosaccharides, with β-(1→6)-galactobiose and galactose often being the final products. nih.gov These enzymes are crucial for the degradation of the β-1,6-galactan side chains of complex polysaccharides like arabinogalactan (B145846) proteins (AGPs). asm.orgnih.gov

Endo-β-1,6-galactanases have been identified and characterized from various microbial sources, particularly fungi and bacteria. researchgate.net Fungal sources include Trichoderma viride, Aspergillus niger, and Fusarium oxysporum. nih.govresearchgate.netfrontiersin.org For instance, the enzyme from F. oxysporum (FoGal1) was found to be a β-1,6-galactanase that primarily debranches β-1,6-galactobiose from larch wood arabinogalactan. nih.gov

A significant breakthrough was the identification and characterization of the first endo-β-1,6-galactanase from a prokaryote, Streptomyces avermitilis NBRC14893. nih.govresearchgate.net The gene for this enzyme, designated Sa1,6Gal5A, was cloned and expressed in Escherichia coli. The recombinant enzyme was shown to catalyze the hydrolysis of β-1,6-linked galactosyl linkages in both oligosaccharides and polysaccharides. nih.gov The primary products of its action on β-1,6-galactan chains were galactose and a range of β-1,6-linked galacto-oligosaccharides, with a predominance of β-1,6-galactobiose. nih.govresearchgate.net This enzyme belongs to the glycoside hydrolase family 5. nih.gov

The complete degradation of complex and highly branched polysaccharides like arabinogalactan proteins (AGPs) often requires the coordinated action of multiple enzymes. nih.gov Endo-β-1,6-galactanases act synergistically with other glycosidases to efficiently break down these substrates.

A clear synergistic effect has been demonstrated between the endo-β-1,6-galactanase from Streptomyces avermitilis (Sa1,6Gal5A) and an exo-β-1,3-galactanase (Sa1,3Gal43A) in the degradation of tomato AGPs. nih.govresearchgate.net The exo-β-1,3-galactanase cleaves the β-1,3-galactan backbone, while the endo-β-1,6-galactanase removes the β-1,6-galactan side chains. This combined action is more effective than the action of either enzyme alone. nih.gov

Furthermore, the efficiency of hydrolysis of β-1,6-galactan by enzymes like the one from Trichoderma viride is enhanced by pretreatment of the AGP substrate with α-L-arabinofuranosidase. researchgate.net This is because α-L-arabinofuranosidase removes arabinofuranose residues that are often attached to the non-reducing ends of the galactan side chains, thereby improving the accessibility of the β-1,6-galactan chains to the endo-β-1,6-galactanase. asm.org Similarly, β-glucuronidase can remove glucuronic acid residues, further facilitating the degradation process. nih.gov This enzymatic synergy is a key strategy employed by microorganisms to effectively utilize complex plant polysaccharides as a carbon source. nih.gov

Endo-β-1,6-Galactanases Specific for β-(1→6)-Galactan Chains

Microbial Metabolism and Utilization

The disaccharide β-(1→6)-galactobiose serves as a valuable carbon source for various microorganisms, particularly those adapted to environments rich in plant-derived or milk-derived oligosaccharides. Its metabolism is a key indicator of the specialized enzymatic machinery possessed by these microbes.

Degradation by Bifidobacteria and Other Gut Microorganisms

Members of the genus Bifidobacterium, prominent residents of the human gut, are well-equipped to metabolize a variety of complex carbohydrates that escape digestion in the upper gastrointestinal tract. nih.gov Their ability to utilize β-(1→6)-galactobiose is a hallmark of their saccharolytic capabilities and is crucial for their colonization and persistence in the gut environment.

The metabolism of β-(1→6)-galactobiose in bifidobacteria is a highly specific process, primarily governed by dedicated ABC (ATP-binding cassette) transporters and intracellular glycoside hydrolases (GHs). dtu.dk Studies on Bifidobacterium animalis subsp. lactis Bl-04 have revealed a specific β-galactoside utilization locus. This locus encodes a solute-binding protein (Bal6GBP) for an ABC transporter that exhibits exceptionally high selectivity for β-(1→6)-galactobiose over its β-(1→4) and β-(1→3) isomers. dtu.dkresearchgate.net This transporter has a 1,630-fold higher selectivity for the β-(1→6) linkage, which corresponds to faster and more efficient growth of the bacterium on this substrate. dtu.dkfrontiersin.org When grown in a mixture of isomers, B. animalis subsp. lactis Bl-04 preferentially depletes β-(1→6)-galactobiose from the culture medium, underscoring the efficiency of its uptake system. dtu.dkresearchgate.net

Once internalized, the disaccharide is cleaved by specific intracellular β-galactosidases. Several bifidobacterial enzymes have been characterized for this purpose:

An exo-β-1,6-galactobiohydrolase (Bl1,6-Gal) from Bifidobacterium longum has been shown to degrade β-1,6-linked galactose oligosaccharides. frontiersin.org

A β-galactosidase from Bifidobacterium animalis subsp. lactis Bl-04 (BlGH42A) hydrolyzes β-(1→6), β-(1→3), and β-(1→4) linkages, but shows a five-fold preference for β-(1→6)-galactobiose. dtu.dk

In Bifidobacterium longum subsp. infantis, a specific GH42 family β-galactosidase (BiBga42A) efficiently hydrolyzes β-(1→6) and β-(1→3) linkages. oaepublish.com

This enzymatic and transport specificity provides a competitive advantage to bifidobacteria in the complex gut ecosystem. dtu.dk Furthermore, the degradation of larger polysaccharides by primary degraders, such as certain Bacteroides species, can release oligosaccharides like β-(1→6)-galactobiose, which then become available for cross-feeding by bifidobacteria. frontiersin.orgnih.gov

Table 1: Bifidobacterial Enzymes and Transporters in β-(1→6)-Galactobiose Metabolism

| Microorganism | Component | Type | Function/Specificity | Reference |

|---|---|---|---|---|

| Bifidobacterium animalis subsp. lactis Bl-04 | Bal6GBP | Solute-Binding Protein (ABC Transporter) | Exhibits a 1,630-fold higher selectivity for β-(1→6)-galactobiose over the β-(1→4) isomer, mediating its highly efficient uptake. | dtu.dk |

| Bifidobacterium animalis subsp. lactis Bl-04 | BlGH42A | β-Galactosidase (GH42) | Hydrolyzes multiple β-galactosidic bonds with a 5-fold preference for the β-(1→6) linkage. | dtu.dk |

| Bifidobacterium longum | Bl1,6-Gal | Exo-β-1,6-galactobiohydrolase (GH30) | Degrades β-1,6-linked galactose oligosaccharides. | frontiersin.org |

| Bifidobacterium longum subsp. infantis | BiBga42A | β-Galactosidase (GH42) | Efficiently hydrolyzes β-(1→6)- and β-(1→3)-linkages. | oaepublish.com |

Role in Carbon Recycling within Ecosystems

In broader ecosystems, particularly in soil, the degradation of complex plant polysaccharides is a fundamental process for carbon and nutrient recycling. β-(1→6)-galactobiose motifs are integral components of plant cell wall structures, specifically within the side chains of type II arabinogalactans and arabinogalactan proteins (AGPs). researchgate.netnih.gov These complex proteoglycans are abundant in plant tissues and exudates. nih.gov

Soil-dwelling microorganisms, such as those from the phylum Actinobacteria, are critical players in the decomposition of this plant biomass. nih.gov Streptomyces avermitilis, a representative actinomycete, produces an endo-β-1,6-galactanase (Sa1,6Gal5A) that specifically targets and hydrolyzes the β-1,6-linked galactan chains of AGPs. nih.gov The enzymatic action of Sa1,6Gal5A breaks down the complex polysaccharide, releasing a range of smaller β-1,6-linked galacto-oligosaccharides, with β-(1→6)-galactobiose being a predominant product. nih.gov

This process transforms carbon from a complex, structural form locked within the plant cell wall into simple, soluble sugars. These smaller oligosaccharides can then be readily assimilated by a wider range of microorganisms in the soil environment, which may lack the enzymatic capacity to degrade the parent polysaccharide. Therefore, the enzymatic release of β-(1→6)-galactobiose from plant matter is a key step in making carbon accessible to the broader microbial community, contributing directly to the carbon cycle and soil food web. nih.gov Fungi, such as Fusarium oxysporum, also contribute to this process by secreting β-1,6-galactanases that debranch AGPs, releasing β-1,6-galactobiose side chains. nih.gov

Table 2: Microbial Enzymes in Environmental Degradation of β-(1→6)-Galactan Chains

| Microorganism | Enzyme | Enzyme Class | Substrate | Primary Product | Reference |

|---|---|---|---|---|---|

| Streptomyces avermitilis | Sa1,6Gal5A | Endo-β-1,6-galactanase (GH5) | β-1,6-galactan chains of AGPs | β-(1→6)-galactobiose and other galacto-oligosaccharides | nih.gov |

| Fusarium oxysporum | FoGal1 | β-1,6-galactanase (GH5) | Larch wood arabinogalactan | β-1,6-galactobiose | nih.gov |

Degradation in Plant Systems

Plants not only synthesize polysaccharides containing β-(1→6)-galactosyl linkages but also possess the enzymatic machinery to degrade them. This internal degradation is essential for the normal metabolism, turnover, and remodeling of cell wall components, particularly arabinogalactan proteins (AGPs). AGPs are involved in numerous aspects of plant growth and development, including cell proliferation, differentiation, and signaling.

Research has identified specific β-galactosidases in plants that can hydrolyze β-(1→6)-galactosyl residues. A notable example is the enzyme RsBGAL1, isolated from radish (Raphanus sativus). nih.gov This enzyme demonstrates high specificity for hydrolyzing β-(1→3)- and β-(1→6)-galactooligosaccharides, while showing no activity towards the β-(1→4) linkages found in other polysaccharides like pectic galactan. nih.govnih.gov

The action of RsBGAL1 is critical for the breakdown of the carbohydrate moieties of AGPs. In a concerted process with other glycosidases like α-L-arabinofuranosidase, this plant β-galactosidase can systematically remove the galactan side chains, leaving the core protein. nih.gov This suggests a tightly regulated mechanism within the plant for modifying its own cell wall architecture and recycling the components of these complex proteoglycans.

Table 3: Plant Enzymes Active on β-(1→6)-Galactosyl Linkages

| Plant Source | Enzyme | Enzyme Class | Linkage Specificity | Putative Role | Reference |

|---|---|---|---|---|---|

| Radish (Raphanus sativus) | RsBGAL1 | β-Galactosidase (GH35) | Specifically hydrolyzes β-(1→3)- and β-(1→6)-galactosyl linkages. No activity on β-(1→4) linkages. | Degradation and turnover of carbohydrate moieties of arabinogalactan proteins (AGPs). | nih.gov |

Advanced Structural Elucidation and Analytical Methodologies for β 1→6 Galactobiose

Spectroscopic Techniques for Linkage Confirmation

Spectroscopic methods are indispensable for the detailed structural analysis of oligosaccharides like β-(1→6)-galactobiose. They provide insights into the atomic connectivity and three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the structure of disaccharides, including the anomeric configuration (α or β) and the position of the glycosidic linkage. nih.gov For β-(1→6)-galactobiose, both ¹H and ¹³C NMR are employed to provide a comprehensive picture of its molecular architecture.

In ¹H NMR, the chemical shifts and coupling constants of the protons are highly sensitive to their chemical environment. The anomeric proton (H-1) of the β-linked galactose typically appears at a characteristic downfield shift. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, such as between the anomeric proton (H-1') of the non-reducing galactose and the protons at the C-6 position of the reducing galactose, confirming the (1→6) linkage. nih.gov

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shift of the carbon atoms involved in the glycosidic bond (C-1' and C-6) are particularly diagnostic. Glycosylation at the C-6 position results in a significant downfield shift of the C-6 signal compared to that of a free galactose residue. researchgate.net The chemical shifts for the anomeric carbons also confirm the β-configuration of the linkage.

Table 1: Representative NMR Data for Galactose Residues

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-D-galactose anomeric | ~5.2 | ~93 |

| β-D-galactose anomeric | ~4.6 | ~97 |

| Note: Exact chemical shifts can vary based on solvent and experimental conditions. Data is illustrative based on typical values for galactose anomers. bmrb.iohmdb.caresearchgate.net |

Studies on (1→6)-linked disaccharides have shown that the distribution of rotamers around the C-5-C-6 bond is influenced by the anomeric configuration of the glycosyl group, which can be observed through J-coupling values. nih.gov

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of oligosaccharides and for obtaining structural information through fragmentation analysis (tandem MS or MS/MS). For β-(1→6)-galactobiose, MS provides the mass-to-charge ratio (m/z) of the molecule, confirming its composition as a disaccharide of galactose.

Tandem MS involves the isolation of the parent ion of β-(1→6)-galactobiose and its subsequent fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting fragment ions provide valuable information about the glycosidic linkage. The fragmentation patterns of oligosaccharides are complex and can involve both glycosidic bond cleavages (producing B and Y ions) and cross-ring cleavages (producing A and X ions). nih.govuu.nl

The relative intensities of these fragment ions can help distinguish between different linkage positions. For instance, the fragmentation of the glycosidic bond in β-(1→6)-galactobiose will yield specific B and Y ions corresponding to the loss of a galactose unit. While differentiating linkage isomers solely by MS/MS can be challenging, the fragmentation patterns, when combined with other techniques, contribute to a confident structural assignment. nih.gov

Table 2: Common Fragment Ion Types in Carbohydrate Mass Spectrometry

| Ion Type | Cleavage Type | Information Provided |

| B, C | Glycosidic | Non-reducing end sequence |

| Y, Z | Glycosidic | Reducing end sequence |

| A, X | Cross-ring | Linkage position and branching |

| Source: Adapted from common carbohydrate fragmentation nomenclature. nih.govuu.nl |

Chromatographic Separation Techniques

Chromatography is essential for the separation and purification of β-(1→6)-galactobiose from complex mixtures, such as those produced during enzymatic synthesis or found in natural sources.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of carbohydrates. lcms.cz Carbohydrates, being weakly acidic, can be separated in their anionic form at high pH on a strong anion-exchange column. The separated analytes are then detected by pulsed amperometry, which provides sensitive and direct detection without the need for derivatization.

HPAEC-PAD is widely used for the profiling of galactooligosaccharides (GOS), where β-(1→6)-galactobiose can be a component. researchgate.netnih.govresearchgate.net The retention time of β-(1→6)-galactobiose in an HPAEC-PAD system is characteristic and allows for its quantification and resolution from other isomers, such as β-(1→3)- and β-(1→4)-galactobiose. The elution order is typically influenced by the degree of polymerization and the linkage position.

Hydrophilic Interaction Chromatography (HILIC) is a valuable technique for the purification of polar compounds like oligosaccharides. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent and a small amount of an aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.

HILIC is effective for the semi-preparative purification of galactooligosaccharides, including β-(1→6)-galactobiose, from reaction mixtures. csic.es By employing a gradient of increasing aqueous solvent, oligosaccharides can be eluted in order of their hydrophilicity, allowing for the isolation of individual isomers for further structural analysis.

Integrated Analytical Platforms (e.g., Ion Mobility Spectrometry–Tandem Mass Spectrometry (IMS-MS/MS))

The integration of multiple analytical techniques into a single platform provides a powerful approach for the comprehensive characterization of complex carbohydrate mixtures. Ion Mobility Spectrometry–Tandem Mass Spectrometry (IMS-MS/MS) is one such platform that has proven to be highly effective for the structural elucidation of oligosaccharides. nih.gov

IMS separates ions in the gas phase based on their size, shape, and charge. When coupled with MS, it provides an additional dimension of separation, allowing for the differentiation of isomeric and even isobaric (same mass) species that may not be separable by chromatography or mass spectrometry alone. nih.govresearchgate.netresearchgate.net

For β-(1→6)-galactobiose and other galactooligosaccharides, IMS-MS/MS can distinguish between different linkage isomers based on their distinct collision cross sections (CCS), which is a measure of their rotational averaged area. nih.gov Following mobility separation, the ions can be subjected to tandem mass spectrometry (MS/MS) to obtain fragmentation data, further confirming their structure. This one-step method enables a more complete and rapid elucidation of GOS structures, including the identification of various β-linkages formed during enzymatic synthesis. nih.gov

Synthetic Strategies for β 1→6 Galactobiose and Analogues

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the specificity of enzymes with the versatility of chemical reactions to produce complex carbohydrates like β-(1→6)-galactobiose. This approach often leads to high yields and stereoselectivity, which can be difficult to achieve through purely chemical methods.

Use of Engineered β-Galactosidases for Targeted Production

The targeted production of β-(1→6)-galactobiose has been significantly advanced through the use of engineered β-galactosidases. These enzymes, naturally involved in the hydrolysis of lactose (B1674315), can be modified to favor transgalactosylation reactions, where a galactose unit is transferred to an acceptor molecule, such as another galactose or glucose, rather than to water.

β-Galactosidases from various sources, including Bacillus circulans, Kluyveromyces lactis, and Aspergillus oryzae, are used in the production of galactooligosaccharides (GOS). rug.nl The GOS profiles and yields differ depending on the enzyme source. For instance, the β-galactosidase from K. lactis shows a preference for forming (β1→6) linkages. rug.nl In a study analyzing the GOS profiles of different commercial β-galactosidases, the enzyme from K. lactis produced a GOS yield of 34.9%. rug.nl

Researchers have also explored β-galactosidases from Bifidobacterium species, which are common inhabitants of the human gut. These enzymes have shown a tendency to produce GOS with a higher proportion of β(1→3) and β(1→6) linkages compared to commercial GOS mixtures, which are often dominated by β(1→4) and β(1→6) bonds. core.ac.uk This difference in structure may lead to a higher prebiotic potential. core.ac.uk

The engineering of these enzymes can involve modifying their active sites to enhance their transglycosylation activity and to control the regioselectivity of the linkage formed. This allows for the specific synthesis of oligosaccharides with desired structures, such as the β-(1→6) linkage in galactobiose.

Control of Reaction Conditions for Specific Linkage Formation

The formation of specific glycosidic linkages, including the β-(1→6) bond, can be controlled by manipulating reaction conditions during chemoenzymatic synthesis. Factors such as enzyme concentration, substrate concentration, temperature, and pH play a crucial role in directing the outcome of the reaction.

For example, increasing the initial lactose concentration can shift the equilibrium of the β-galactosidase-catalyzed reaction from hydrolysis towards transgalactosylation, leading to a higher yield of GOS. core.ac.uk In one study, increasing the lactose concentration to 400 g/L resulted in a significant formation of GOS with a 27% yield. core.ac.uk

The choice of acceptor molecule also influences the type of linkage formed. The use of specific acceptor substrates can guide the enzyme to form the desired β-(1→6) linkage. Furthermore, the source of the β-galactosidase itself has a profound impact on the resulting product profile. For instance, β-galactosidases from Bifidobacterium bifidum have demonstrated a preference for forming β(1→3) linkages, followed by β(1→6) linkages. core.ac.uk In contrast, the commercial enzyme preparation Pectinex Ultra SP-L, derived from Aspergillus aculeatus, has been shown to selectively synthesize 6'-galactosyl lactose, which contains a β-(1→6) linkage, with high selectivity. researchgate.net

The interplay of these reaction parameters allows for a degree of control over the synthesis, enabling the targeted production of β-(1→6)-galactobiose and other specific galactooligosaccharides.

Chemical Synthesis Approaches

While chemoenzymatic methods offer high specificity, purely chemical synthesis provides a powerful alternative for constructing β-(1→6)-galactobiose and its analogues. These methods offer the flexibility to introduce a wide variety of modifications and protecting groups, allowing for the synthesis of novel structures not accessible through enzymatic routes.

Glycosylation Reactions for β-(1→6) Linkage Formation

The cornerstone of chemical synthesis of oligosaccharides is the glycosylation reaction, which forms the glycosidic bond between two monosaccharide units. To achieve the desired β-(1→6) linkage in galactobiose, careful selection of glycosyl donors, acceptors, and reaction promoters is essential.

A common strategy involves the use of a glycosyl donor with a participating group at the C-2 position, such as an acetyl or benzoyl group, to ensure the formation of the 1,2-trans-glycosidic bond, which corresponds to the β-linkage. The primary hydroxyl group at the C-6 position of the galactose acceptor is generally more reactive than the secondary hydroxyl groups, facilitating the formation of the (1→6) linkage.

Promoters such as silver triflate are often used to mediate these glycosylation reactions. nih.govnih.gov Silver triflate-catalyzed reactions have been shown to be stereospecific, yielding only the desired β-(trans) products. nih.gov Other promoters, like mercuric cyanide, have also been employed, although they may result in the formation of more by-products. nih.gov The choice of protecting groups for the hydroxyl groups not involved in the glycosylation is also critical to prevent unwanted side reactions and to ensure the desired regioselectivity.

Synthesis of Deoxygenated Analogues

The chemical synthesis of deoxygenated analogues of β-(1→6)-galactobiose is a valuable tool for studying the specific interactions between carbohydrates and proteins, such as antibodies. nih.gov By selectively removing hydroxyl groups from the sugar rings, researchers can probe the importance of individual hydrogen bonds in these interactions. nih.gov

The synthesis of these analogues involves the preparation of specifically deoxygenated monosaccharide building blocks. For instance, methyl β-glycosides of β-(1→6)-linked D-galactobioses containing a 3-deoxy-β-D-xylo-hexopyranosyl moiety have been synthesized. nih.gov This was achieved using glycosyl donors derived from 3-deoxy-D-xylo-hexopyranose. nih.gov The glycosylation reactions to extend the oligosaccharide chain were mediated by silver triflate. nih.gov

These synthetic deoxygenated derivatives have been used to study the binding of monoclonal antigalactan antibodies. nih.gov The results from these studies have provided insights into the critical hydrogen bonds involved in the binding process, suggesting that the 2- and 3-hydroxyl groups of the galactosyl residue play a key role. nih.gov

Biological Interactions and Functional Roles of β 1→6 Galactobiose in Biological Systems Preclinical/in Vitro

Recognition by Carbohydrate-Binding Proteins

The disaccharide β-(1→6)-galactobiose serves as a specific recognition motif for a variety of carbohydrate-binding proteins, playing a crucial role in various biological processes. These interactions are highly specific, often distinguishing between different linkage types of galactosyl residues.

Interaction with Antibodies (e.g., Anti-β-(1→6)-Galactotetraosyl Group Antibodies)

Antibodies have been generated that specifically recognize β-(1→6)-linked galactan chains. For instance, rabbit antisera raised against β-(1→6)-galactotetraose coupled to bovine serum albumin (BSA) demonstrated high specificity for consecutive β-(1→6)-galactosyl side chains found in arabinogalactan-proteins (AGPs). ebi.ac.uk These antibodies reacted with AGPs from various plant sources but did not interact with polysaccharides containing β-(1→3)- or β-(1→4)-galactan linkages, highlighting their specificity. ebi.ac.ukebi.ac.uk

Enzyme-linked immunosorbent assay (ELISA) for hapten inhibition confirmed this specificity, showing that β-(1→6)-galactotriose and -tetraose were potent inhibitors of the antibody-antigen interaction, while β-(1→3)- or β-(1→4)-galactobioses and -trioses were not reactive. ebi.ac.ukebi.ac.uk This high degree of specificity allows for the use of these antibodies as tools to study the structure and localization of complex carbohydrates in biological systems. For example, immunogold staining with these antibodies has been used to demonstrate the localization of AGPs in the middle lamella and at the plasma membrane of plant cells. ebi.ac.ukebi.ac.uk

A study utilizing a synthetic glycan microarray further delineated the binding epitopes of antibodies targeting β-(1→6)-linked galactans. nih.gov It was found that certain antibody groups recognize a minimal epitope of a β-(1→6)-linked disaccharide. nih.gov The binding affinity could be influenced by substitutions on the galactose residues, indicating that the surrounding molecular context is also important for antibody recognition. nih.gov

Binding by Lectins (e.g., Galectins)

Galectins, a family of animal lectins, are defined by their affinity for β-galactoside-containing oligosaccharides. nih.gov Molecular dynamics simulations have been employed to investigate the binding of β-(1→6)-galactobiose to human galectin-1. nih.gov These studies revealed that β-(1→6)-galactobiose can adopt multiple binding modes when interacting with the galectin-1 protein. nih.gov The calculated binding free energy for the galectin-1-β-(1→6)-galactobiose complex was found to be -3.08 kcal/mol. nih.gov

While galectins are known to bind β-galactosides, the specific linkage can influence binding affinity. For instance, galectin-1 binds to α-linked digalactosides, but with weaker affinity compared to lactose (B1674315). oup.com The orientation of the glycosidic linkage affects the interaction with the lectin, influencing hydrogen bonding and CH–π interactions. oup.com Galectin-3 has also been shown to interact with complex polysaccharides containing β-galactose. oup.com

Role in Microbial Recognition and Adhesion

Substrate for Microbial Growth and Metabolism

Certain gut microbes possess the enzymatic machinery to utilize β-(1→6)-galactobiose as a carbon source. Bifidobacteria, a genus of beneficial gut bacteria, are particularly adept at metabolizing various galactooligosaccharides (GOS), including those with β-(1→6) linkages. mdpi.comresearchgate.net Several studies have shown that GOS mixtures containing β-(1→6) linkages can stimulate the growth of probiotic strains like Bifidobacterium and Lactobacillus. nih.govresearchgate.net

The utilization of β-(1→6)-galactobiose is mediated by specific β-galactosidases produced by these bacteria. mdpi.comcsic.es For example, β-galactosidases from Bifidobacterium bifidum have a tendency to form β-(1→3) and β-(1→6) linkages during transglycosylation, indicating a preference for these structures. csic.es A β-galactosidase from Bifidobacterium longum subsp. infantis efficiently hydrolyzes β-(1→6)- and β-(1→3)-linked disaccharides. nih.gov

The ability to metabolize β-(1→6)-galactobiose is not universal among gut bacteria. For instance, a study on Bacteroides xylanisolvens showed that its β-1,2-galactosidase had no detectable hydrolytic activity towards β-(1→6)-galactobiose. nih.govbiorxiv.org This selectivity highlights the specialized metabolic niches within the gut microbiome.

Influence on Gut Microbiota Composition and Activity via Selective Utilization

The selective utilization of β-(1→6)-galactobiose by specific bacterial species can shape the composition and activity of the gut microbiota. GOS mixtures rich in β-(1→6) and β-(1→3) linkages have been shown to have a better bifidogenic effect than those containing primarily β-(1→4) linkages. nih.gov This suggests that the specific glycosidic linkage is a key determinant of the prebiotic potential of GOS.

In vitro fermentation studies with human fecal microbiota have demonstrated that disaccharides containing β-(1→6) linkages are selectively fermented. researchgate.net Furthermore, GOS with β-(1→6) linkages have been associated with a higher prebiotic index value compared to those with β-(1→4) linkages, indicating a greater stimulation of beneficial bacteria relative to less desirable ones. researchgate.net This selective fermentation can lead to the production of short-chain fatty acids, which are important metabolites for gut health.

The structural diversity of GOS, including the presence of β-(1→6) linkages, allows for the differential promotion of various probiotic strains. acs.orgacs.org This underscores the importance of structural details in designing effective prebiotics to modulate the gut microbiota for improved health.

Involvement in Plant Biological Processes (e.g., Cell Wall Metabolism)

In plants, β-(1→6)-galactobiose is a structural component of arabinogalactan-proteins (AGPs), which are complex proteoglycans involved in a wide array of physiological processes. AGPs are found in the plant cell wall and on the plasma membrane and are implicated in cell-to-cell signaling, cell adhesion, and development. nih.govoup.com

The carbohydrate portion of AGPs typically consists of a β-(1→3)-galactan backbone with β-(1→6)-galactan side chains. oup.com These side chains can be further decorated with other sugars. The metabolism of these complex structures is tightly regulated by various glycosidases.

Plant β-galactosidases have been identified that specifically hydrolyze the β-(1→6)-galactosyl residues of AGPs. nih.gov For example, a β-galactosidase from radish (Raphanus sativus) was found to specifically hydrolyze β-(1→3)- and β-(1→6)-galactooligosaccharides. nih.gov This enzyme, designated RsBGAL1, is thought to play a key role in the degradation and modification of AGP carbohydrate moieties during plant development. nih.gov Similarly, a β-galactosidase from rice (Oryza sativa), OsBgal13, was shown to hydrolyze β-(1→6)-linked galacto-oligosaccharides, suggesting its involvement in cell wall polysaccharide metabolism. d-nb.info

Glycoconjugate Precursors in Complex Biosynthetic Pathways

In the realm of glycobiology, the disaccharide β-(1→6)-galactobiose serves as a fundamental building block in the in vitro and preclinical biosynthesis of more complex glycoconjugates. Its utility as a precursor is primarily demonstrated in enzymatic transglycosylation reactions, where it can function as an acceptor molecule, allowing for the stepwise addition of further saccharide units. This process, catalyzed by various glycosyltransferases, enables the construction of larger and more intricate oligosaccharides and galactans. The inherent reactivity of the primary hydroxyl group at the C6 position of the non-reducing galactose unit in β-(1→6)-galactobiose makes it a favorable substrate for the formation of new glycosidic bonds.

Research in preclinical settings has highlighted the role of β-(1→6)-galactobiose in the assembly of galactooligosaccharides (GOS), which are known for their prebiotic properties. In these enzymatic systems, β-galactosidases, particularly from microbial sources such as Kluyveromyces lactis and Aspergillus oryzae, catalyze the transfer of galactose moieties from a donor, typically lactose, to an acceptor molecule. nih.govresearchgate.netgla.ac.uk When galactose itself or another galactose-containing oligosaccharide acts as the acceptor, β-(1→6)-galactobiose is often a primary product. researchgate.netmdpi.com Subsequently, this newly formed disaccharide can itself serve as an acceptor for further galactosyl transfer, leading to the elongation of the carbohydrate chain and the formation of higher-order GOS with repeating β-(1→6) linkages. nottingham.ac.uk

Beyond the synthesis of GOS, β-(1→6)-galactobiose and its derivatives have been employed as specific acceptor substrates in in vitro assays to characterize the activity of various glycosyltransferases. These studies are crucial for elucidating the biosynthetic pathways of complex glycoconjugates, such as those found on cell surfaces and in plant cell walls. For instance, β-(1→6)-galactobiose has been utilized as an acceptor in assays for fucosyltransferases, enzymes that transfer fucose residues to oligosaccharide chains, a key modification in many biologically active glycans. nih.govresearchgate.net

Furthermore, in the context of plant and microbial polysaccharide biosynthesis, oligosaccharides with β-(1→6)-galactose linkages are recognized as important intermediates. For example, in vitro studies on the biosynthesis of the galactan component of the Mycobacterium tuberculosis cell wall have utilized a neoglycolipid acceptor containing a β-D-galactofuranosyl-(1→6)-β-D-galactofuranose core to demonstrate the activity of galactofuranosyltransferases. nih.gov Similarly, research on plant arabinogalactan (B145846) proteins has shown that oligosaccharides containing β-(1→6)-galactose linkages can be elongated by other glycosyltransferases, such as β-glucuronosyltransferases, to form more complex, branched structures. nih.gov

The following tables summarize key research findings where β-(1→6)-galactobiose or its derivatives have been used as precursors or acceptor substrates in the in vitro biosynthesis of more complex glycoconjugates.

Table 1: Enzymatic Synthesis of Galactooligosaccharides (GOS) with β-(1→6)-Galactobiose as a Key Intermediate

| Enzyme Source | Donor Substrate | Key Products Formed from Precursor | Research Focus |

| Kluyveromyces lactis β-galactosidase | Lactose | 6-galactobiose, Allolactose (B1665239), 6-galactosyl-lactose | Characterization of GOS production, demonstrating the prevalence of β-(1→6) linkages. nih.govresearchgate.net |

| Aspergillus oryzae β-galactosidase | Lactose | 6-galactobiose, Allolactose, 6'-O-β-galactosyl-lactose | Analysis of GOS synthesis, highlighting a preference for the formation of β-(1→6) bonds. gla.ac.uk |

| Lactobacillus plantarum β-galactosidase | Lactose | 6-galactobiose, Allolactose, 6-galactosyllactose | Identification of GOS produced by probiotic bacteria, with β-(1→6) linkages being predominant. |

Table 2: β-(1→6)-Galactobiose and Derivatives as Acceptor Substrates in Glycosyltransferase Assays

| Glycosyltransferase | Acceptor Substrate | Donor Substrate | Resulting Structure/Product | Research Context |

| Fucosyltransferase (AtFUT4/AtFUT6) | β-(1→6)-linked Galactobiose | GDP-Fucose | Fucosylated galactobiose | Characterization of Arabidopsis thaliana fucosyltransferases involved in arabinogalactan protein biosynthesis. nih.govresearchgate.net |

| β-Glucuronosyltransferase | β-(1→6)-Galactotriose | UDP-Glucuronic Acid | Glucuronylated galactotriose | Investigation of arabinogalactan protein biosynthesis in radish primary roots. nih.gov |

| Galactofuranosyltransferase (GlfT) | β-D-Galf-(1→6)-β-D-Galf-O-C₁₀:₁ | UDP-Galactose | Elongated galactan chain with alternating (1→5) and (1→6) linkages | Elucidation of galactan polymerization in the cell wall of Mycobacterium tuberculosis. nih.gov |

Future Directions in β 1→6 Galactobiose Research

Development of Novel Glycoengineering Strategies

Glycoengineering, the deliberate modification of glycan structures, holds immense promise for tailoring the properties of glycoproteins and other glycoconjugates for therapeutic and biotechnological applications. nih.gov Future efforts in this area concerning β-(1→6)-Galactobiose will likely focus on several key aspects:

Rational and Combinatorial Engineering: Moving beyond random approaches, researchers are increasingly employing rational design to engineer the expression of specific glycosyltransferases (GTs) involved in the synthesis of β-(1→6) linkages. nih.gov This allows for the controlled production of glycoproteins with desired glycan structures. Combinatorial approaches, where multiple GT genes are manipulated simultaneously, will be crucial for creating a diverse library of glycoforms for functional screening. nih.gov

Harnessing Glycosidases: While often seen as degradative enzymes, glycosidases can be engineered for synthetic purposes. Future strategies may involve the use of modified β-galactosidases or transglycosidases to specifically introduce β-(1→6)-galactose units onto target molecules.

Cellular Engineering: The engineering of mammalian cell lines, such as Chinese hamster ovary (CHO) cells, to control the synthesis of β-(1→6)-galactosylated structures is a major goal. nih.gov This includes knocking out or knocking in specific genes encoding for glycosyltransferases and glycosidases to produce glycoproteins with homogeneous and defined glycan profiles. researchgate.net For instance, knocking out β-galactosidases that degrade terminal galactose residues is a strategy to achieve more complete galactosylation. researchgate.net

Chemoenzymatic Methods: The combination of chemical synthesis and enzymatic catalysis offers a powerful tool for creating complex glycans. Future research will likely see the development of more efficient chemoenzymatic strategies for the synthesis of β-(1→6)-Galactobiose and its derivatives, enabling the production of well-defined glycans for functional studies. nih.gov

Elucidation of Broader Biological Networks Involving β-(1→6) Linkages

The β-(1→6)-galactosyl linkage is not an isolated entity but part of a complex network of molecular interactions that govern cellular function. barabasi.com Understanding these broader biological networks is a key future direction.

Systems Biology Approaches: Integrating high-throughput data from genomics, proteomics, and glycomics will be essential to map the complex interplay of molecules involved in β-(1→6)-Galactobiose metabolism and function. nih.gov This "network of networks" approach will help to understand how changes in the expression of β-(1→6)-linked glycans can impact cellular behavior. barabasi.com

Disease Association Studies: Researchers are increasingly exploring the links between aberrant glycosylation, including altered β-(1→6)-galactosylation, and various diseases. oup.com By analyzing the "human diseasome," the complete set of all known disorders and their associated genetic mutations, scientists aim to identify how disruptions in glycan networks contribute to pathology. oup.com

Microbial Glycan Utilization: The gut microbiome plays a crucial role in human health, and many gut bacteria possess specific enzymes to degrade and utilize complex carbohydrates, including those with β-(1→6)-galactosyl linkages. Elucidating the metabolic pathways and the competition for these glycans among different microbial species will provide insights into host-microbe interactions.

Advanced Characterization of Biosynthetic and Degradative Enzymes

The synthesis and breakdown of β-(1→6)-Galactobiose are controlled by a specific set of enzymes. A deeper understanding of these enzymes is critical for both fundamental research and biotechnological applications.

Biosynthetic Enzymes (β-1,6-Galactosyltransferases): While some β-1,6-galactosyltransferases have been identified, a comprehensive characterization of their substrate specificity, kinetic parameters, and regulatory mechanisms is still needed. Future research will focus on identifying and characterizing novel enzymes from various organisms to expand the toolbox for glycoengineering. The enzyme β-1,6-galactofuranosyltransferase WbbI from Escherichia coli is involved in transferring galactofuranose to form a β-1,6-linkage. uniprot.org

Degradative Enzymes (β-1,6-Galactosidases): Numerous β-galactosidases with activity towards β-(1→6) linkages have been identified from bacteria, fungi, and plants. nih.govnih.govnih.govmdpi.comnih.gov Future work will involve detailed structural and functional studies to understand their precise mechanisms of action. For example, the endo-β-1,6-galactanase from Streptomyces avermitilis produces β-1,6-galactobiose from β-1,6-galactan chains. nih.govresearchgate.net Similarly, an endo-β-1,6-galactanase from Trichoderma viride also degrades β-1,6-galactan, producing β-1,6-galactobiose as a major product. scispace.com Site-directed mutagenesis studies, like those performed on the β-galactosidase from Bifidobacterium bifidum, can pinpoint key amino acid residues involved in catalysis and substrate binding. nih.gov

| Enzyme | Source Organism | Glycoside Hydrolase Family | Key Findings |

| Endo-β-1,6-galactanase (Sa1,6Gal5A) | Streptomyces avermitilis | GH5 | Hydrolyzes β-1,6-linked galactosyl linkages, producing mainly β-1,6-galactobiose. nih.govresearchgate.net |

| β-Galactosidase (BbgII) | Bifidobacterium bifidum S17 | GH42 | Crystal structure solved; key catalytic residues identified through mutagenesis. nih.gov |

| Endo-β-1,6-galactanase | Trichoderma viride | GH5 | Degrades β-1,6-galactan side chains of arabinogalactan (B145846) proteins, with β-1,6-galactobiose as a primary product. scispace.com |

| β-Galactosidase/α-L-arabinopyranosidase (PpBGal42A) | Paenibacillus polymyxa KF-1 | GH42 | A bifunctional enzyme that can hydrolyze β-1,3/4/6-galactobiose. mdpi.com |

| β-Galactosidase (RsBGAL1) | Radish (Raphanus sativus) | GH35 | Specifically hydrolyzes β-(1→3)- and β-(1→6)-galactosyl residues of arabinogalactan protein. nih.gov |

| Endo-β-1,6-galactanase (FoGal1) | Fusarium oxysporum | GH5 | Preferentially debranches β-1,6-galactobiose from larch wood arabinogalactan. nih.gov |

Computational Glycoscience and Molecular Modeling of β-(1→6)-Galactobiose Structures and Interactions

Computational methods are becoming indispensable tools for studying the structure, dynamics, and interactions of complex carbohydrates like β-(1→6)-Galactobiose.

Q & A

Basic Research Questions

Q. What established methods are recommended for identifying β-(1→6)-Galactobiose in complex carbohydrate mixtures?

- Methodological Answer : High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is widely used for separation and quantification due to its sensitivity for neutral oligosaccharides . Nuclear magnetic resonance (NMR) spectroscopy, particularly 2D experiments like HSQC and COSY, is critical for confirming linkage specificity (e.g., distinguishing β-(1→6) from β-(1→3) or β-(1→4)) . Mass spectrometry (MS) with collision-induced dissociation (CID) can further validate structural assignments by analyzing fragmentation patterns .

Q. How can β-(1→6)-Galactobiose be synthesized enzymatically, and what are the common challenges?

- Methodological Answer : β-Galactosidases from microbial sources (e.g., Bifidobacterium spp.) are often employed in transglycosylation reactions using lactose as a substrate. Key parameters include pH (optimized near 6.5–7.0), temperature (40–50°C), and substrate concentration (≥30% w/v lactose). Challenges include low yields due to hydrolytic activity; this can be mitigated by controlled reaction termination or enzyme engineering to favor transglycosylation .

Q. What analytical standards or reference materials are essential for characterizing β-(1→6)-Galactobiose?

- Methodological Answer : Commercially available galactooligosaccharide (GOS) standards or chemically synthesized β-(1→6)-Galactobiose should be used for calibration. For NMR, deuterated solvents (e.g., D₂O) and internal standards (e.g., DSS) are critical. Chromatographic retention times and MS/MS spectra must be cross-validated against these standards to ensure specificity .

Advanced Research Questions

Q. How does the structural conformation of β-(1→6)-Galactobiose influence its biological interactions (e.g., prebiotic activity)?

- Methodological Answer : Molecular dynamics simulations can model the flexibility of the β-(1→6) linkage, which may affect binding to microbial lectins. In vitro assays with Bifidobacterium or Lactobacillus strains, combined with metabolomics (e.g., short-chain fatty acid production), are used to correlate structure-function relationships. Comparative studies with other linkages (e.g., β-(1→4)) are essential to isolate the impact of the 1→6 bond .

Q. What experimental strategies resolve contradictions in reported bioactivity data for β-(1→6)-Galactobiose?

- Methodological Answer : Systematic reviews with meta-analysis (e.g., PRISMA guidelines) should assess heterogeneity in study designs, such as variations in purity thresholds (>95% vs. crude mixtures) or cell culture conditions. Dose-response curves and standardized prebiotic activity assays (e.g., ISO 20128:2021) reduce variability. Confounding factors like endotoxin contamination must be ruled out via Limulus amebocyte lysate (LAL) testing .

Q. How can researchers design experiments to evaluate β-(1→6)-Galactobiose stability under physiological conditions?

- Methodological Answer : Simulated gastric fluid (SGF: pH 2.0, pepsin) and intestinal fluid (SIF: pH 7.5, pancreatin) models are used to assess resistance to hydrolysis. Stability is quantified via HPAEC-PAD or LC-MS over time intervals (0–6 hours). Control experiments with heat-inactivated enzymes distinguish enzymatic vs. pH-driven degradation. For in vivo validation, dual-labeling (e.g., ¹³C isotopes) tracks absorption and metabolism .

Q. What computational tools are suitable for predicting the physicochemical properties of β-(1→6)-Galactobiose?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) model glycosidic bond energetics, while tools like GLYCAM-Web generate force fields for molecular dynamics (MD) simulations in software like AMBER or GROMACS. Solubility and hydration free energy can be estimated using COSMO-RS. Experimental validation via differential scanning calorimetry (DSC) for thermal stability is recommended .

Methodological Frameworks

- For Hypothesis Testing : Apply the PICOT framework (Population: e.g., gut microbiota; Intervention: β-(1→6)-Galactobiose; Comparison: Other GOS; Outcome: Microbial diversity; Time: 4-week intervention) to structure in vivo studies .

- For Literature Reviews : Use tools like Covidence or Rayyan for screening studies, and assess bias via ROBINS-I for non-randomized experiments .

Data Presentation Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.